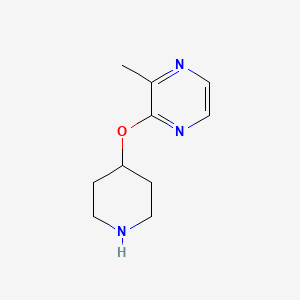

2-Methyl-3-(piperidin-4-yloxy)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-piperidin-4-yloxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-10(13-7-6-12-8)14-9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFBBONKSZPSPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 3 Piperidin 4 Yloxy Pyrazine and Analogues

Synthesis of the Pyrazine (B50134) Core

The formation of the pyrazine nucleus is a cornerstone of many synthetic routes. Various methods have been developed, ranging from classical condensation reactions to modern catalytic and green chemistry approaches.

Direct Condensation Reactions for Pyrazine Ring Formation

The most traditional and straightforward method for constructing the pyrazine ring is through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. This approach offers a versatile entry to a wide array of substituted pyrazines. For the synthesis of a 2-methyl-substituted pyrazine core, 1,2-diaminopropane (B80664) is a common starting material, which reacts with a dicarbonyl compound like glyoxal (B1671930). The reaction typically proceeds by forming a dihydropyrazine (B8608421) intermediate, which then oxidizes to the aromatic pyrazine.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| 1,2-Diaminopropane | Glyoxal | Alkaline medium, followed by air oxidation | 2-Methylpyrazine | Moderate |

| Ethylenediamine (B42938) | Propylene (B89431) glycol | Vapor phase, heterogeneous catalyst | 2-Methylpyrazine | High |

This table presents illustrative examples of direct condensation reactions for pyrazine synthesis.

Catalytic Approaches in Pyrazine Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions. A prevalent catalytic strategy involves the dehydrogenation of piperazines to form pyrazines. This transformation is typically carried out in the vapor phase at elevated temperatures over a heterogeneous catalyst. Another important catalytic approach is the dehydrocyclization of diols with diamines. For instance, the reaction of ethylene (B1197577) diamine and propylene glycol over a promoted copper catalyst at high temperatures yields 2-methylpyrazine. researchgate.net Various catalytic systems, including those based on zinc and chromium oxides, have been optimized for this transformation, demonstrating the importance of catalyst composition on product yield and selectivity. mdpi.com

| Starting Material(s) | Catalyst | Conditions | Product | Yield (%) |

| Piperazine (B1678402) | Dehydrogenation catalyst (e.g., supported metal oxides) | Vapor phase, 300-500 °C | Pyrazine | Good |

| Ethylenediamine, Propylene Glycol | Copper-based catalyst | 380 °C | 2-Methylpyrazine | 84.75 researchgate.net |

| β-Amino alcohols | Manganese pincer complex | Toluene, 150 °C, 24h | 2,5-Disubstituted pyrazines | High nih.govacs.org |

This table highlights various catalytic methods for the synthesis of pyrazine derivatives.

Green Chemistry Strategies for Pyrazine Nucleus Assembly

In line with the growing emphasis on sustainable chemistry, several green methodologies for pyrazine synthesis have been developed. These approaches aim to reduce waste, minimize the use of hazardous reagents, and employ energy-efficient processes. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields. tandfonline.com Solvent-free reactions, where the reactants are heated together without a solvent, represent another green approach that simplifies work-up and reduces environmental impact. researchgate.net Furthermore, the use of solid acid catalysts in the vapor-phase cyclocondensation of diamines and diols offers a recyclable and environmentally benign alternative to traditional homogeneous catalysts. mdpi.com Photocatalytic methods are also being explored; for example, the synthesis of dihydropyrazine from ethylenediamine and propylene glycol has been achieved using a TiO2/zeolite photocatalyst, representing a novel, one-step green route. rsc.orgiitm.ac.in

| Reactants | Conditions | Key Green Aspect | Product |

| 1,2-Diketones, 1,2-Diamines | Microwave irradiation | Reduced reaction time, energy efficiency | Substituted pyrazines |

| Terpene-monooximes, Amines | Solvent-free, heating | Elimination of solvent | Terpene-fused pyrazines researchgate.net |

| Ethylenediamine, Propylene Glycol | Vapor phase, solid acid catalyst | Recyclable catalyst | 2-Methylpyrazine |

| Ethylenediamine, Propylene Glycol | TiO2/zeolite, light, O2 | Photocatalysis, mild conditions | Dihydropyrazine rsc.orgiitm.ac.in |

This table showcases green chemistry approaches for the synthesis of pyrazines.

Synthesis of the Piperidine (B6355638) Moiety

The piperidine ring is another crucial component of the target molecule. Its synthesis can be achieved through various cyclization strategies, with intramolecular routes and reductive amination being particularly prominent.

Intramolecular Cyclization Routes to Piperidine Derivatives

Intramolecular cyclization reactions are a powerful method for constructing the piperidine ring, often with a high degree of stereocontrol. A variety of reaction types fall under this category, including:

Dieckmann Condensation: This involves the intramolecular cyclization of a dicarboxylate to form a β-keto ester, which can then be converted to a piperidone. This method is particularly useful for synthesizing 4-piperidones. dtic.milcore.ac.uk

Guareschi-Thorpe Condensation: This reaction utilizes the condensation of a cyanoacetamide with a ketone in the presence of ammonia (B1221849) to form a 2,6-dicyanopiperidine derivative, which can be further elaborated. researchgate.net

Aza-Diels-Alder Reaction: This [4+2] cycloaddition reaction between an imine (the aza-diene) and a diene is a powerful tool for the stereoselective synthesis of tetrahydropyridines, which can be subsequently reduced to piperidines. rsc.org

| Reaction Type | Key Reactants | Conditions | Product Type |

| Dieckmann Condensation | Diethyl bis(2-carboxyethyl)amine | Base (e.g., sodium ethoxide) | 4-Piperidone derivative dtic.mil |

| Guareschi-Thorpe Condensation | Cyanoacetic ester, Ketone, Ammonia | Alcoholic ammonia | Pyridine (B92270) derivative (precursor to piperidine) drugfuture.comrsc.orgnih.gov |

| Aza-Diels-Alder Reaction | Imine, Diene | Lewis acid or organocatalyst | Tetrahydropyridine derivative rsc.orgwikipedia.org |

This table provides an overview of common intramolecular cyclization routes to piperidine derivatives.

Reductive Amination Strategies for Piperidine Ring Construction

Reductive amination is a versatile and widely used method for forming C-N bonds and is particularly effective for constructing the piperidine ring from acyclic precursors. This strategy typically involves the reaction of a dicarbonyl compound with a primary amine, leading to the formation of a di-imine intermediate which is then reduced in situ to the corresponding piperidine. 1,5-Dicarbonyl compounds are common starting materials for this transformation. The choice of reducing agent is critical for the success of the reaction, with reagents like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) being frequently employed due to their selectivity for reducing the iminium ion over the carbonyl groups.

| Starting Material | Amine Source | Reducing Agent | Conditions | Product |

| 1,5-Dicarbonyl compound | Primary amine | Sodium cyanoborohydride | Mildly acidic | Substituted piperidine |

| 1,5-Dicarbonyl compound | Ammonia | Hydrogen/Catalyst | High pressure | Substituted piperidine |

This table illustrates the reductive amination approach for the synthesis of the piperidine ring.

Assembly of 2-Methyl-3-(piperidin-4-yloxy)pyrazine

The final assembly of the target molecule typically involves the coupling of the pre-synthesized pyrazine and piperidine fragments. A common strategy is the nucleophilic substitution of a halogenated pyrazine with a protected piperidinol. For instance, 2-methyl-3-chloropyrazine can be reacted with N-Boc-4-hydroxypiperidine in the presence of a base. The tert-butoxycarbonyl (Boc) protecting group is then removed under acidic conditions to yield the final product, this compound. researchgate.netresearchgate.net

Metal-Catalyzed Approaches in Piperidine Synthesis

The piperidine moiety is a crucial component, and its synthesis has been extensively developed. Metal-catalyzed reactions are central to modern synthetic strategies, offering efficient routes from readily available starting materials like pyridines. nih.gov

One of the most direct methods for piperidine synthesis is the hydrogenation of pyridine precursors. nih.gov This transformation is typically accomplished using transition metal catalysts under hydrogen pressure. A variety of metals have proven effective, each with specific activities and selectivities. For instance, rhodium-on-carbon (Rh/C) has been used for the hydrogenation of pyridine derivatives, sometimes requiring additives like hydrochloric acid to facilitate the reaction. nih.gov Other catalysts, such as palladium and iridium complexes, have also been employed. nih.govmdpi.com Iridium(III)-catalyzed hydrogen transfer cascades, known as the "hydrogen borrowing" method, enable the stereoselective synthesis of substituted piperidines from amino alcohols. nih.gov

Gold and copper co-catalyzed reactions provide another powerful tool. A tandem hydroamination-semipinacol process, catalyzed by a combination of a gold(I) complex and a copper(II) Lewis acid, can construct the piperidine ring from amino alkynone precursors in good yields. mdpi.com Furthermore, palladium-catalyzed reactions, such as the intramolecular amination of alkenes, have been developed for piperidine synthesis, including enantioselective variants using specialized ligands. nih.gov

Table 1: Examples of Metal-Catalyzed Piperidine Synthesis

| Precursor Type | Catalyst System | Reaction Type | Key Features |

|---|---|---|---|

| Pyridine Derivatives | Rh/C, Pd(OAc)₂, Raney-Ni | Hydrogenation | Direct conversion of aromatic ring to saturated heterocycle. nih.gov |

| Amino Alkenes | Gold(I) / Iodine(III) | Oxidative Amination | Forms C-N and C-O bonds simultaneously. nih.gov |

| Amino Alkynones | BINAP(AuCl)₂ / AgBF₄ / Cu(OTf)₂ | Hydroamination/Cyclization | Tandem process for efficient ring formation. mdpi.com |

| Amino Alcohols | Iridium(III) Complexes | Hydrogen Borrowing | Stereoselective formation of substituted piperidines. nih.gov |

Stereoselective Synthesis of Piperidine Scaffolds

The potential for stereoisomerism in substituted piperidines necessitates methods that control the three-dimensional arrangement of atoms. Chiral piperidine scaffolds are prevalent in active pharmaceuticals, making their stereoselective synthesis a topic of significant research interest. thieme-connect.comthieme-connect.com

Diastereoselective synthesis aims to control the relative stereochemistry of multiple chiral centers. One approach involves an acid-mediated intramolecular 6-endo-trig cyclization of enones, which can produce trans-substituted piperidines with high selectivity. nih.gov By carefully choosing the reaction sequence, complete control over the diastereoselectivity in 2,4-disubstituted piperidines can be achieved, providing versatile platforms for further functionalization. researchgate.net

Enantioselective methods are employed to produce a single enantiomer. This can be achieved through various strategies, including the use of chiral catalysts. For example, a one-pot synthesis of piperidin-4-ols has been developed using a gold-catalyzed cyclization, which proceeds with excellent diastereoselectivity. nih.gov When combined with starting materials derived from chiral sulfinyl imines, this method provides an enantioselective route to substituted piperidines. nih.gov Palladium catalysts paired with novel pyridine-oxazoline ligands have also enabled enantioselective amination of alkenes to form chiral piperidines. nih.gov The Mannich reaction, a classic method for forming carbon-carbon bonds, has been adapted for the enantio- and diastereoselective synthesis of piperidine alkaloids and their derivatives. researchgate.net

Table 2: Approaches to Stereoselective Piperidine Synthesis

| Strategy | Method | Catalyst/Reagent | Outcome |

|---|---|---|---|

| Diastereoselective | Intramolecular Cyclization | Acid-mediated | Control of relative stereochemistry (e.g., trans vs. cis). nih.govresearchgate.net |

| Enantioselective | Asymmetric Cyclization | Gold-catalysis with chiral precursors | High diastereoselectivity and enantioselectivity. nih.gov |

| Enantioselective | Asymmetric Amination | Palladium with chiral ligands | Enantioselective formation of C-N bonds. nih.gov |

| Enantioselective | Asymmetric Annulation | Iridium-catalyzed hydrogen borrowing | Forms two new C-N bonds stereoselectively. nih.gov |

Ether Linkage Formation

The connection of the piperidine and pyrazine rings via an oxygen atom is a critical step in the synthesis of the target molecule. Several reliable methods exist for the formation of such aryl ether bonds.

Nucleophilic Substitution Reactions for Piperidin-4-yloxy Etherification

A common and direct method for forming the piperidin-4-yloxy ether linkage is through a nucleophilic aromatic substitution (S_N_Ar) reaction. This approach typically involves the reaction of piperidin-4-ol, acting as the oxygen nucleophile, with an activated pyrazine ring. The pyrazine must contain a suitable leaving group, such as a halogen (e.g., chlorine), at the position of substitution. The reaction is generally promoted by a base, which deprotonates the piperidin-4-ol to form a more potent alkoxide nucleophile.

The efficiency of S_N_Ar reactions on heteroaromatic rings is influenced by the nature of the ring, the leaving group, and the reaction conditions. researchgate.net In the context of pyrazines, the electron-withdrawing nature of the ring nitrogens facilitates nucleophilic attack. jocpr.com For the synthesis of this compound, this would involve reacting piperidin-4-ol with a precursor like 3-chloro-2-methylpyrazine in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Mitsunobu Reaction and Variants for C-O Bond Formation

The Mitsunobu reaction provides a powerful and versatile method for forming C-O bonds with a characteristic inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgwikipedia.org This reaction couples a primary or secondary alcohol with a nucleophile of moderate acidity (pKa < 13) using a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgwikipedia.org

In the synthesis of the target scaffold, this would involve reacting piperidin-4-ol with 2-methyl-3-hydroxypyrazine. The reaction proceeds through the activation of the alcohol by the PPh₃/DEAD reagent system, making the hydroxyl group a good leaving group, which is then displaced by the deprotonated hydroxypyrazine nucleophile. organic-chemistry.org The Mitsunobu reaction is widely used in the synthesis of complex natural products and drugs due to its reliability and stereochemical control. nih.govnih.gov Modified protocols using different phosphines or azodicarboxylates have been developed to simplify purification and expand the scope of the reaction. researchgate.net

Table 3: Reagents for Mitsunobu C-O Bond Formation

| Component | Example Reagents | Role in Reaction |

|---|---|---|

| Phosphine | Triphenylphosphine (PPh₃) | Activates the alcohol. wikipedia.org |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) | Oxidant; combines with phosphine to form the key betaine (B1666868) intermediate. wikipedia.org |

| Alcohol | Piperidin-4-ol | Substrate to be activated. |

| Nucleophile | 2-Methyl-3-hydroxypyrazine | Displaces the activated hydroxyl group. |

| Solvent | Tetrahydrofuran (B95107) (THF), Dichloromethane (B109758) (DCM) | Reaction medium. wikipedia.orgresearchgate.net |

Reductive Etherification Methodologies

Reductive etherification, also known as reductive alkylation of alcohols, is an alternative strategy for C-O bond formation. nih.gov This method typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an alcohol to form a hemiacetal or hemiketal intermediate, which is then reduced in situ to the corresponding ether. To form the desired piperidin-4-yloxy linkage, one could react N-protected piperidin-4-one with 2-methyl-3-hydroxypyrazine.

The reaction is driven by the removal of water and the subsequent reduction step, which is often carried out using hydride reagents or catalytic hydrogenation. The process constitutes an appealing route for the selective production of asymmetrical ethers. nih.gov Reaction conditions must be carefully controlled to favor the formation of the hemiacetal and its subsequent reduction over competing side reactions, such as the reduction of the initial carbonyl compound. nih.gov

Assembly Strategies for the Complete this compound Scaffold

Strategy A: Ether Formation as the Key Step

This is often the most direct approach. The two key fragments, a suitably functionalized piperidine and a functionalized pyrazine, are synthesized separately and then coupled.

Route A1 (S_N_Ar): Prepare piperidin-4-ol and 3-chloro-2-methylpyrazine. The final step is the base-mediated nucleophilic substitution to form the ether bond. This route is efficient if the chlorinated pyrazine is readily accessible.

Route A2 (Mitsunobu): Prepare piperidin-4-ol and 2-methyl-3-hydroxypyrazine. The final step is a Mitsunobu reaction to couple the two fragments. This route is advantageous when stereochemical inversion is desired at a chiral piperidin-4-ol center.

Strategy B: C-N Bond Formation as the Key Step

In this alternative strategy, the piperidin-4-yloxy fragment is constructed first, and this intermediate is then attached to the pyrazine ring.

This involves first preparing a (piperidin-4-yloxy) precursor, which might be challenging. A more common approach in this vein is to attach the entire piperidine ring to the pyrazine core via a C-N bond-forming reaction, such as a Buchwald-Hartwig amination. For an analogue, this would involve reacting a halo-pyrazine with a pre-formed piperidine that already contains the desired substituent at the 4-position. For the target molecule, this would mean reacting 3-chloro-2-methylpyrazine with piperidin-4-ol in a reaction that favors N-arylation over O-arylation, which can be controlled by the choice of catalyst and conditions. However, for the specific target, direct etherification is generally more straightforward.

The synthesis of pyrazine-containing pharmaceuticals often involves the coupling of a piperazine or piperidine derivative to a pyrazine core in the final steps. jocpr.comrjpbcs.commdpi.comnih.gov Based on established methodologies, the S_N_Ar approach (Route A1) represents a robust and scalable strategy for the synthesis of this compound.

Convergent Synthesis Approaches

Convergent synthesis represents a highly efficient strategy, where the key pyrazine and piperidine ring systems are synthesized or procured separately and then coupled in a final step. A predominant method involves a nucleophilic aromatic substitution (SNAr) reaction. In this approach, a halogenated pyrazine derivative is reacted with a piperidinol derivative.

For instance, the synthesis can commence with a commercially available or synthesized 2-chloro-3-methylpyrazine. This intermediate is then coupled with a suitably protected piperidin-4-ol, such as N-Boc-piperidin-4-ol (tert-butyl 4-hydroxypiperidine-1-carboxylate). The reaction is typically performed in the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The base deprotonates the hydroxyl group of the piperidinol, forming a potent nucleophile that displaces the chlorine atom on the pyrazine ring to form the ether linkage. The final step involves the deprotection of the piperidine nitrogen, commonly by treating the N-Boc protected intermediate with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent such as dichloromethane (DCM).

A similar convergent strategy has been reported for analogous structures where a 2-chloropyrazine (B57796) is subjected to a substitution reaction with a sodium salt of a BOC-protected hydroxymethylpiperidine. nih.gov This highlights the general applicability of coupling a halogenated pyrazine with a piperidine-based alcohol.

Table 1: Example of a Convergent Synthesis Step

| Reactant 1 | Reactant 2 | Reagents & Conditions | Product |

|---|

Sequential Building Block Addition

Sequential, or linear, synthesis involves the step-by-step construction of the target molecule. This can involve building the pyrazine ring from acyclic precursors and then introducing the piperidine moiety. While less common for this specific molecule, general pyrazine synthesis methods can be adapted. One such approach starts with the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.net

For the target molecule, a hypothetical sequential synthesis could begin with the synthesis of 2-amino-1-(piperidin-4-yloxy)propan-1-one. This intermediate could then be condensed with glyoxal or a similar 1,2-dicarbonyl compound, followed by oxidation to form the aromatic pyrazine ring. This method offers flexibility in introducing substituents on the pyrazine ring based on the choice of the dicarbonyl component. However, the synthesis of the required amino ketone precursor can be complex. More advanced methods have been developed for creating substituted pyrazines from amino acid-based sulfonamides, which undergo C-arylation followed by enamination to yield the pyrazine core. nih.gov This demonstrates a sophisticated sequential approach to the heterocyclic system.

Derivatization and Functionalization Strategies of this compound

Once the core structure is assembled, further modifications can be made to modulate its properties. These derivatizations can be targeted at the pyrazine ring, the piperidine moiety, or the linking ether group.

Modifications on the Pyrazine Ring

The pyrazine ring of this compound offers several positions for functionalization, enabling the exploration of structure-activity relationships. The carbon atoms of the pyrazine ring can be functionalized through various reactions. For instance, if a halogenated pyrazine precursor is used in the synthesis, this halogen can be replaced via palladium-catalyzed cross-coupling reactions. nih.gov

Suzuki coupling with various aryl- or heteroaryl-boronic acids can introduce diverse aromatic substituents. researchgate.net Similarly, Sonogashira coupling can be used to install alkyne groups. Direct C-H activation, although challenging on electron-deficient rings like pyrazine, is an emerging area for functionalization. The methyl group on the pyrazine ring can also be a site for modification. For example, it can be halogenated using N-bromosuccinimide (NBS) under radical initiation conditions, providing a handle for further nucleophilic substitution. researchgate.net

Table 2: Examples of Pyrazine Ring Functionalization Reactions

| Starting Material | Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|---|

| 2-Bromo-3-(piperidin-4-yloxy)pyrazine derivative | Suzuki Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, Cs₂CO₃, dioxane/water, 85°C | 2-Aryl-3-(piperidin-4-yloxy)pyrazine derivative researchgate.net |

| 2-Chloro-3-(piperidin-4-yloxy)pyrazine derivative | Nucleophilic Substitution | Various amines, heat | 2-Amino-3-(piperidin-4-yloxy)pyrazine derivative nih.gov |

Modifications on the Piperidine Moiety

The secondary amine of the piperidine ring is the most common site for derivatization. It can be readily functionalized through standard amine chemistries, providing a straightforward way to attach a wide range of substituents.

N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate or triethylamine.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) yields N-alkylated derivatives.

N-Acylation: Acylation with acid chlorides or acid anhydrides in the presence of a base provides N-acyl derivatives (amides).

N-Arylation: Buchwald-Hartwig amination can be used to couple the piperidine nitrogen with aryl halides, forming N-aryl derivatives. vulcanchem.com

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

These modifications allow for the introduction of groups that can alter solubility, polarity, and the ability to form hydrogen bonds.

Table 3: Common Modifications of the Piperidine Nitrogen

| Reaction Type | Reagents | Functional Group Introduced |

|---|---|---|

| N-Alkylation | R-X (Alkyl Halide), Base | Alkyl (R) |

| Reductive Amination | RCHO (Aldehyde), NaBH(OAc)₃ | Alkyl (RCH₂) |

| N-Acylation | RCOCl (Acyl Chloride), Base | Acyl (COR) |

| N-Arylation | Ar-X, Pd catalyst, Ligand, Base | Aryl (Ar) |

Linker Modifications and Bioisosteric Replacements

The ether linkage between the pyrazine and piperidine rings is a key structural feature that can be modified to alter the molecule's conformational flexibility and physicochemical properties. Bioisosteric replacement, where a functional group is replaced by another with similar steric and electronic properties, is a common strategy in medicinal chemistry.

Thioether Linkage: The oxygen atom can be replaced with a sulfur atom to form a thioether. This can be achieved by using a piperidine-4-thiol derivative in the initial convergent coupling step with a halogenated pyrazine.

Methylene (B1212753) Bridge (C-C Linkage): Replacing the ether oxygen with a methylene group (CH₂) creates a direct carbon-carbon bond between the rings. This significantly changes the geometry and removes the hydrogen bond accepting capability of the ether oxygen. Such analogues could be synthesized via cross-coupling reactions, for example, by coupling a metallated pyrazine with a piperidine derivative bearing a suitable leaving group at the 4-position.

Amine Linkage (N-H or N-R): An amine linker can be formed by reacting a halogenated pyrazine with a 4-aminopiperidine (B84694) derivative. This introduces a hydrogen bond donor (for N-H) or a tertiary amine, which can significantly impact the molecule's properties.

These modifications can influence the molecule's metabolic stability, lipophilicity, and binding interactions with biological targets.

Table 4: Potential Bioisosteric Replacements for the Ether Linker

| Original Linker | Bioisosteric Replacement | Resulting Structure | Potential Synthetic Precursor |

|---|---|---|---|

| Ether (-O-) | Thioether (-S-) | 2-Methyl-3-(piperidin-4-ylthio)pyrazine | N-Boc-piperidine-4-thiol |

| Ether (-O-) | Methylene (-CH₂-) | 2-Methyl-3-(piperidin-4-ylmethyl)pyrazine | 4-(Chloromethyl)piperidine derivative |

Chemical Reactivity and Transformations of 2 Methyl 3 Piperidin 4 Yloxy Pyrazine

Reactions of the Pyrazine (B50134) Heterocycle

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms in a 1,4-arrangement. This inherent electronic nature significantly influences its susceptibility to various chemical reactions. thieme-connect.deslideshare.net

Electrophilic Substitution: The pyrazine ring is generally resistant to electrophilic aromatic substitution. thieme-connect.de The electron-withdrawing effect of the two nitrogen atoms deactivates the ring, making it less nucleophilic than benzene (B151609) or even pyridine (B92270). thieme-connect.deimperial.ac.uk In acidic media, protonation of the nitrogen atoms further deactivates the ring, rendering reactions like nitration, halogenation, or Friedel-Crafts acylations difficult without the presence of strong activating groups. thieme-connect.describd.com

In 2-Methyl-3-(piperidin-4-yloxy)pyrazine, the methyl group and the piperidinyloxy group are both electron-donating. The ether oxygen, in particular, can donate lone-pair electrons into the ring via resonance, which may partially counteract the deactivating effect of the nitrogen atoms. However, electrophilic substitution, if it were to occur, would still likely require forcing conditions.

Nucleophilic Substitution: In contrast to its resistance towards electrophiles, the electron-deficient pyrazine ring is more susceptible to nucleophilic substitution. youtube.com Direct displacement of a hydrogen atom is uncommon, but substituents that can act as good leaving groups (e.g., halogens) are readily displaced by nucleophiles. thieme-connect.de For this compound, which lacks a suitable leaving group on the pyrazine ring, direct nucleophilic aromatic substitution on a carbon atom is not a primary reaction pathway. However, the pyrazine ring can undergo reactions like the Chichibabin reaction (amination) with reagents such as sodium amide in liquid ammonia (B1221849) to yield amino pyrazines. youtube.com

Oxidation: The electron-deficient nature of the pyrazine ring makes it relatively stable towards oxidation. However, reactions at the nitrogen atoms are possible. Oxidation can lead to the formation of pyrazine N-oxides. Side-chain oxidation of alkyl groups attached to the pyrazine ring can also occur under specific conditions, such as with hypohalite. acs.org

Reduction: The pyrazine ring can be reduced under various conditions. Chemical reduction using agents like sodium in alcohol or catalytic hydrogenation often leads to the fully saturated piperazine (B1678402) ring. cdnsciencepub.com Electrochemical reduction in alkaline conditions typically yields 1,4-dihydropyrazine (B12976148) derivatives. cdnsciencepub.comresearchgate.netacs.org These 1,4-dihydro intermediates are often unstable and can readily re-oxidize back to the aromatic pyrazine or isomerize to more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.com The specific outcome of the reduction is highly dependent on the reaction conditions, including the pH and solvent system used. cdnsciencepub.comresearchgate.net

Reactions of the Piperidine (B6355638) Moiety

The piperidine ring contains a secondary amine, which is the primary site of reactivity for this portion of the molecule.

The secondary amine nitrogen of the piperidine ring is nucleophilic and readily participates in a variety of common nitrogen-centered reactions.

N-Alkylation: The piperidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides (e.g., methyl iodide, ethyl bromide) or sulfates. ambeed.comresearchgate.net These reactions typically proceed in the presence of a base (like potassium carbonate or triethylamine) to neutralize the acid formed during the reaction, which can prevent the formation of the unreactive ammonium (B1175870) salt. researchgate.net Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another effective method for N-alkylation. google.comnih.gov

N-Acylation: Acylation of the piperidine nitrogen occurs readily upon reaction with acylating agents like acid chlorides or acid anhydrides to form the corresponding N-acyl piperidine (an amide). ambeed.comnih.govgoogle.com This reaction is often carried out in the presence of a non-nucleophilic base to scavenge the acid byproduct. chempedia.info The kinetics of N-acylation can be influenced by the structure of the acylating agent and the solvent system used. butlerov.com

| Reaction Type | Reagent Class | Typical Reagents | Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | CH₃I, C₂H₅Br in the presence of K₂CO₃ or NaH in DMF | N-Alkyl Piperidine |

| N-Alkylation | Reductive Amination | Aldehyde/Ketone (e.g., Formaldehyde) with NaBH(OAc)₃ | N-Alkyl Piperidine |

| N-Acylation | Acyl Halide | Acetyl chloride, Benzoyl chloride | N-Acyl Piperidine (Amide) |

| N-Acylation | Acid Anhydride | Acetic anhydride | N-Acyl Piperidine (Amide) |

The unsubstituted 4-substituted piperidine ring in this compound is achiral. However, stereocenters can be introduced through reactions that functionalize the ring itself. For example, α-functionalization at the C2 or C6 positions can create chiral centers. acs.org Strategies for achieving stereocontrol in piperidine synthesis often rely on the hydrogenation of substituted pyridine precursors using chiral catalysts or chemo-enzymatic methods. nih.govacs.orgnih.gov

Transformations of the existing piperidine ring can also be achieved. For instance, it is possible to transform cis-disubstituted piperidines into their trans-diastereoisomers through methods involving conformational control. rsc.org While the parent molecule lacks pre-existing stereocenters on this ring, any reaction that introduces a second substituent would necessitate consideration of the resulting diastereoselectivity (cis vs. trans).

Stability and Degradation Pathways of the Ether Linkage

The ether linkage in this compound connects the aliphatic piperidine ring to the aromatic pyrazine ring. Ether bonds are generally chemically stable functional groups. wikipedia.org However, they can undergo cleavage under specific, often harsh, conditions. pharmaceutical-journal.comresearchgate.net

Acid-Catalyzed Cleavage: Aryl ethers can be cleaved by strong acids, such as hydrohalic acids (HBr or HI). wikipedia.orgacs.org The mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the adjacent carbon atom. In the case of an alkyl-aryl ether, the cleavage usually occurs at the alkyl-oxygen bond because the carbon of the aromatic ring is less susceptible to nucleophilic attack. This would lead to the formation of 4-hydroxypiperidine (B117109) and 3-halo-2-methylpyrazine.

Structural and Conformational Analysis

Conformational Preferences of the Piperidine (B6355638) Ring System

The piperidine ring, a saturated heterocycle, is a fundamental structural motif in many compounds. Its conformational landscape is dominated by non-planar arrangements that alleviate ring strain.

Similar to cyclohexane, the piperidine ring can, in theory, adopt several conformations, including the chair, boat, and twist-boat forms. The chair conformation is generally the most stable due to its staggered arrangement of all substituents and minimal angle and torsional strain. In this conformation, the bonds on adjacent carbons are maximally separated, reducing repulsive interactions.

The boat conformation is a higher-energy alternative, characterized by eclipsing interactions between hydrogens at the "bow" and "stern" and a "flagpole" interaction between the hydrogens at the top of the structure. This conformation is typically a transition state between two twist-boat conformations. The twist-boat conformation is of intermediate energy, being more stable than the boat but less stable than the chair. It alleviates some of the flagpole and eclipsing strain of the pure boat form. For 2-Methyl-3-(piperidin-4-yloxy)pyrazine, the piperidine ring is expected to predominantly exist in the more stable chair conformation.

| Conformation | Relative Energy (kcal/mol) | Key Strain Features |

| Chair | 0 (most stable) | Staggered bonds, minimal strain |

| Twist-Boat | ~5-6 | Reduced eclipsing and flagpole strain |

| Boat | ~6-7 | Eclipsing and flagpole steric strain |

Note: The relative energies are general approximations for a substituted piperidine ring and can vary based on the specific substituents.

In the chair conformation of a substituted piperidine ring, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). The preference for a substituent to be in the equatorial position is primarily driven by the avoidance of 1,3-diaxial interactions, which are steric clashes between the axial substituent and the axial hydrogens on the same side of the ring.

For the 4-substituted piperidine in this compound, the bulky 2-methyl-3-pyrazinyloxy group will strongly favor the equatorial position to minimize these steric repulsions. Placing this large group in the axial position would lead to significant steric strain, making that conformation energetically unfavorable.

| Substituent Position | 1,3-Diaxial Interactions | Relative Stability |

| Equatorial | Absent | More stable |

| Axial | Present (with axial hydrogens at C2 and C6) | Less stable |

Allylic strain arises from steric interactions between substituents on a double bond and an adjacent sp³-hybridized carbon. While the piperidine ring itself is saturated, the concept of pseudoallylic strain can be relevant when the nitrogen atom is part of a conjugated system. In the case of this compound, the piperidine nitrogen is not directly conjugated with an aromatic system. Therefore, classical pseudoallylic strain, which would influence substituents at the 2-position of the piperidine ring, is not a primary factor in determining the conformation of the 4-substituent. The conformational preference at the 4-position is overwhelmingly dictated by the steric bulk of the substituent.

Dihedral and Torsion Angle Analysis of the Ether Linkage

The ether linkage between the piperidine and pyrazine (B50134) rings (C4-O-C3') introduces rotational freedom, which is described by dihedral or torsion angles. The key dihedral angles are C5-C4-O-C3' and C3-C4-O-C3'. The rotation around the C4-O and O-C3' bonds determines the relative orientation of the two ring systems.

Computational studies on analogous aryl ethers suggest that the lowest energy conformations are those where the plane of the aryl ring is not coplanar with the C-O-C bond. This is due to a balance between electronic effects (conjugation) and steric hindrance. For this compound, the rotation around the O-C3' bond will be influenced by the presence of the adjacent methyl group on the pyrazine ring.

A relaxed potential energy surface scan of the C4-O-C3'-C2' dihedral angle would likely show two energy minima corresponding to orientations where the piperidine ring is positioned away from the methyl group of the pyrazine.

| Dihedral Angle | Description | Predicted Stable Value (degrees) |

| C5-C4-O-C3' | Defines the orientation of the pyrazine ring relative to the piperidine C5-C4 bond. | ~180° (anti-periplanar) |

| C4-O-C3'-C2' | Defines the rotation of the pyrazine ring around the O-C3' bond. | ~ ± 90° (gauche) |

These predicted values minimize steric clash between the two ring systems and between the piperidine ring and the methyl group on the pyrazine.

Intermolecular Interactions and Crystal Packing Effects (if applicable to related structures)

In the solid state, the arrangement of molecules in a crystal lattice is governed by intermolecular forces. For a molecule like this compound, several types of interactions are expected to be significant.

The pyrazine ring contains two nitrogen atoms that can act as hydrogen bond acceptors. The piperidine ring has an N-H group that is a hydrogen bond donor. Therefore, N-H···N hydrogen bonds are a likely and significant interaction in the crystal packing of related structures. Additionally, C-H···O and C-H···N weak hydrogen bonds can further stabilize the crystal lattice.

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bond | Piperidine N-H | Pyrazine N | Primary directional interaction |

| Weak Hydrogen Bond | C-H (aliphatic/aromatic) | Pyrazine N, Ether O | Secondary stabilization |

| π-π Stacking | Pyrazine ring | Pyrazine ring | Contributes to packing efficiency |

| Van der Waals Forces | All atoms | All atoms | General non-directional packing forces |

Impact of Structural Modifications on Overall Molecular Geometry

Substitution on the Piperidine Nitrogen: Introducing a bulky substituent on the piperidine nitrogen would increase steric hindrance and could potentially influence the chair conformation or the orientation of the entire piperidine ring relative to the pyrazine moiety.

Modification of the Pyrazine Ring: Changing the substituents on the pyrazine ring could alter its electronic properties and steric profile. For example, replacing the methyl group with a larger alkyl group would likely have a more pronounced effect on the preferred dihedral angles of the ether linkage to avoid steric clashes. Adding or removing hydrogen bond acceptors/donors would significantly change the intermolecular interaction patterns in the solid state.

Alteration of the Ether Linkage: Replacing the oxygen atom with a sulfur atom to create a thioether would lead to longer bond lengths and different bond angles, thereby changing the distance and relative orientation of the two ring systems.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 2-Methyl-3-(piperidin-4-yloxy)pyrazine.

The electronic structure of a molecule is key to understanding its behavior. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about its reactivity and electronic transitions. researchgate.net For pyrazine-containing compounds, the HOMO is often distributed over the pyrazine (B50134) ring and adjacent atoms, indicating its capacity to donate electrons. Conversely, the LUMO is also typically located on the pyrazine ring system, highlighting its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net Quantum chemical calculations, such as those using the B3LYP method with a 6-311++G(d,p) basis set, can precisely compute these energy levels. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated to visualize charge distribution. These maps illustrate electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. For this compound, the nitrogen atoms of the pyrazine and piperidine (B6355638) rings, along with the ether oxygen, are expected to be electron-rich centers.

Table 1: Illustrative Frontier Orbital Energies for a Pyrazine Derivative Data presented is for a related pyrazine compound for illustrative purposes.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital; region of electron donation. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; region of electron acceptance. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of chemical reactivity and kinetic stability. |

The data from electronic structure analysis directly informs predictions about the molecule's chemical reactivity. The locations of the HOMO and LUMO orbitals indicate the most probable sites for electrophilic and nucleophilic reactions, respectively. For instance, the electron density on the pyrazine ring's nitrogen atoms suggests they are likely sites for protonation or coordination to metal ions. The distribution of the LUMO across the pyrazine ring suggests it can participate in cycloaddition reactions. researchgate.net

Global reactivity descriptors, derived from the energies of the frontier orbitals, can be calculated to quantify reactivity. These include electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). Such parameters are valuable in comparing the reactivity of this compound with other related compounds.

The conformational flexibility of this compound is primarily due to the piperidine ring and the rotatable bond of the ether linkage. The piperidine ring typically adopts a low-energy chair conformation to minimize steric strain. nih.gov However, depending on the N-substituent and other steric factors, twist-boat conformations can also be present. nih.gov

Quantum mechanical calculations can determine the relative energies of different possible conformers. By performing a potential energy surface (PES) scan, researchers can identify the most stable (lowest energy) conformations and the energy barriers between them. For the piperidine ring in this compound, the orientation of the pyrazine-oxy group (axial vs. equatorial) is a key determinant of conformational energy. Typically, bulky substituents prefer an equatorial position to avoid unfavorable 1,3-diaxial interactions. nih.gov The relative orientation of the pyrazine and piperidine rings, defined by the dihedral angle of the C-O-C-C ether linkage, also gives rise to distinct conformers with varying energies.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. This method is crucial for understanding its potential biological activity.

Docking algorithms explore numerous possible orientations and conformations of the ligand within the protein's binding site, calculating a "docking score" for each pose to estimate the binding affinity. Pyrazine and piperidine moieties are common scaffolds in molecules designed to target a wide range of proteins, including kinases, G-protein coupled receptors (GPCRs), and cholinesterases. researchgate.netnih.govnih.gov

Simulations would place this compound into the active site of a selected protein target. The predicted binding mode would reveal the most stable three-dimensional arrangement of the ligand within the pocket, highlighting key interactions that stabilize the ligand-protein complex. For example, in a kinase binding site, the pyrazine ring might occupy a hydrophobic pocket, while the piperidine nitrogen could form interactions in a solvent-exposed region. nih.gov

Once a plausible binding mode is identified, the specific non-covalent interactions between the ligand and the protein's amino acid residues are analyzed in detail. These interactions are fundamental to molecular recognition and binding affinity. Key interactions for a molecule like this compound would likely include:

Hydrogen Bonds: The nitrogen atoms in the pyrazine ring, the ether oxygen, and the secondary amine in the piperidine ring can all act as hydrogen bond acceptors or donors with polar residues like serine, threonine, or aspartic acid. researchgate.net

π-π Stacking: The aromatic pyrazine ring can engage in π-π stacking or T-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the binding site. nih.gov

Cation-π Interactions: If the piperidine nitrogen is protonated (positively charged), it can form favorable cation-π interactions with aromatic side chains. nih.gov

Hydrophobic Interactions: The methyl group and the aliphatic parts of the piperidine ring can form van der Waals and hydrophobic interactions with nonpolar residues like valine, leucine, and alanine. researchgate.net

Table 2: Example of Predicted Interactions from a Docking Study of a Related Piperidine Ether Ligand Data presented is for a related 4-oxypiperidine ether docked into a receptor for illustrative purposes. nih.gov

| Interaction Type | Ligand Moiety | Interacting Amino Acid Residue |

| Hydrogen Bond | Ether Oxygen | Tyr115 |

| Salt Bridge | Protonated Piperidine N | Asp114 |

| Cation-π | Protonated Piperidine N | Tyr115, Phe398 |

| π-π Stacking | Aromatic Ring | Phe193, Tyr189 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational dynamics, flexibility, and interactions of a molecule like this compound.

The conformational flexibility of this compound is a key determinant of its biological activity. The molecule possesses several rotatable bonds, particularly around the ether linkage and within the piperidine ring, which allow it to adopt various three-dimensional arrangements.

MD simulations can be employed to explore the conformational landscape of this compound. A typical simulation would involve placing the molecule in a solvent box (e.g., water) and simulating its movement over a period of nanoseconds to microseconds. Analysis of the simulation trajectory can reveal the most stable conformations and the energy barriers between them. For saturated heterocyclic rings like piperidine, conformational analysis is crucial as they can exist in chair, boat, and twist conformations acs.orgnih.govresearchgate.net. The flexibility of the piperidin-4-yloxy group connected to the pyrazine ring is also a significant factor in how the molecule can adapt its shape to fit into a biological target.

Table 1: Key Torsional Angles for Conformational Analysis of this compound

| Torsional Angle | Description | Potential Conformational Influence |

| C2-C3-O-C4' | Defines the orientation of the piperidine ring relative to the pyrazine ring. | Influences the overall shape and accessibility of the piperidine nitrogen. |

| C3-O-C4'-C3' | Describes the rotation around the ether linkage. | Determines the spatial positioning of the two ring systems. |

| C3'-C4'-C5'-N1' | Represents the puckering of the piperidine ring. | Affects the axial or equatorial positioning of substituents on the piperidine ring. |

Note: The numbering of the piperidine ring is denoted with a prime.

When this compound is identified as a ligand for a specific protein target, MD simulations are invaluable for studying the stability and dynamics of the ligand-protein complex. These simulations can provide insights into the key interactions that stabilize the binding, such as hydrogen bonds, hydrophobic interactions, and π-stacking interactions. x-mol.comnih.govresearchgate.net

A common protocol for such a study would involve:

Docking: Initially, the compound is docked into the binding site of the target protein to generate a plausible starting conformation.

System Setup: The ligand-protein complex is solvated in a water box with appropriate counter-ions to neutralize the system.

Simulation: An MD simulation is run for an extended period (e.g., 100 nanoseconds or more).

Analysis: The trajectory is analyzed to assess the stability of the complex. Key metrics include the root-mean-square deviation (RMSD) of the ligand and protein backbone, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of specific intermolecular interactions over time.

Studies on pyrazine-based compounds have shown that the pyrazine nitrogen atoms frequently act as hydrogen bond acceptors in protein binding pockets. x-mol.comnih.govresearchgate.net For this compound, the pyrazine nitrogens and the piperidine nitrogen could all potentially engage in hydrogen bonding, while the aromatic pyrazine ring could participate in π-interactions. x-mol.comnih.govresearchgate.net

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds with the potential for similar activity, a process known as virtual screening. nih.govacs.orgsemanticscholar.orgfrontiersin.org

For this compound and its analogs, a pharmacophore model could be generated based on a set of known active compounds or from the ligand-binding site of a target protein. The key chemical features would likely include:

Hydrogen Bond Acceptors: The nitrogen atoms of the pyrazine ring.

Hydrogen Bond Donor: The nitrogen atom of the piperidine ring (if protonated).

Hydrophobic Features: The methyl group on the pyrazine ring and the aliphatic scaffold of the piperidine ring.

Aromatic Ring: The pyrazine ring itself.

Table 2: Potential Pharmacophoric Features of this compound

| Feature Type | Potential Origin in the Molecule | Role in Molecular Recognition |

| Hydrogen Bond Acceptor (HBA) | Pyrazine nitrogen atoms | Interaction with donor groups in a protein binding site. |

| Hydrogen Bond Donor (HBD) | Piperidine nitrogen (protonated) | Interaction with acceptor groups in a protein binding site. |

| Hydrophobic (HY) | Methyl group, piperidine ring | van der Waals interactions with nonpolar residues. |

| Aromatic Ring (AR) | Pyrazine ring | π-π stacking or other aromatic interactions. |

Once a pharmacophore model is developed and validated, it can be used for virtual screening of compound libraries to identify new molecules that match the pharmacophoric features. This approach has been successfully applied to identify novel inhibitors for various targets, including kinases, by screening for compounds with similar interaction patterns. nih.govacs.orgsemanticscholar.orgjapsonline.com

Quantitative Structure-Activity Relationship (QSAR) Studies (Methodological Focus)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.manih.gov This relationship is then used to predict the activity of new, unsynthesized compounds. The focus here is on the methodology that would be applied to a series of analogs of this compound.

A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), involves the following steps:

Data Set Selection: A series of structurally related compounds with a range of biological activities is required. For this compound, this would involve synthesizing and testing a library of derivatives with modifications to the pyrazine and piperidine rings.

Molecular Modeling and Alignment: The 3D structures of all compounds in the dataset are generated and aligned based on a common scaffold. The alignment is a critical step and is often guided by a known binding mode or a common pharmacophore.

Descriptor Calculation: For each aligned molecule, steric and electrostatic fields (in CoMFA) or similarity indices (in CoMSIA) are calculated at various grid points surrounding the molecules. Other descriptors such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields can also be included in CoMSIA. imist.manih.gov

Statistical Analysis: Partial Least Squares (PLS) regression is commonly used to correlate the calculated descriptors (independent variables) with the biological activity (dependent variable).

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external validation (predicting the activity of a set of compounds not used in model generation).

The output of a 3D-QSAR study is often visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a contour map might show that a bulky substituent is favored in a particular region (steric field) or that a positive charge is beneficial in another (electrostatic field). imist.manih.gov This information provides valuable guidance for the rational design of more potent analogs.

Table 3: Common Descriptors in 3D-QSAR Studies

| Descriptor Type | Description | Relevance to this compound |

| Steric | Describes the shape and size of the molecule. | Can indicate where bulky or smaller groups are preferred for optimal activity. |

| Electrostatic | Represents the distribution of charge in the molecule. | Highlights regions where positive or negative potentials are important for interaction. |

| Hydrophobic | Describes the water-repelling character of different parts of the molecule. | Identifies areas where nonpolar groups would enhance binding. |

| Hydrogen Bond Donor | Indicates the potential for a molecule to donate a hydrogen bond. | Relevant for the piperidine nitrogen. |

| Hydrogen Bond Acceptor | Indicates the potential for a molecule to accept a hydrogen bond. | Relevant for the pyrazine nitrogen atoms. |

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. For 2-Methyl-3-(piperidin-4-yloxy)pyrazine, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques provides a complete picture of its molecular framework and conformational preferences.

Advanced 2D NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC, NOESY)

The unambiguous assignment of all proton and carbon signals is achieved through a suite of 2D NMR experiments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY is instrumental in tracing the connectivity within the piperidine (B6355638) ring, showing correlations between the axial and equatorial protons on adjacent carbons. It would also confirm the coupling between the two aromatic protons on the pyrazine (B50134) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs. This experiment allows for the definitive assignment of the carbon signals for each protonated carbon in both the pyrazine and piperidine rings, as well as the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule. Key expected HMBC correlations would include:

The methyl protons to the C2 and C3 carbons of the pyrazine ring.

The pyrazine protons to adjacent pyrazine carbons.

The piperidine protons at C4 to the C3 carbon of the pyrazine ring through the ether oxygen.

The piperidine protons at C2 and C6 to the C4 carbon of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which is vital for determining the stereochemistry and conformational preferences. For instance, NOESY can help to establish the relative orientation of the piperidine ring with respect to the pyrazine ring.

Based on the analysis of these 2D NMR spectra, a complete and unambiguous assignment of the ¹H and ¹³C NMR signals can be proposed.

Table 1: Predicted ¹H and ¹³C NMR Assignments for this compound (Note: Chemical shifts are predicted based on analogous structures and may vary depending on the solvent and experimental conditions.)

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H to ¹³C) |

| Pyrazine Ring | |||

| 2-CH₃ | ~2.45 (s, 3H) | ~20.5 | C2, C3 |

| 5 | ~7.95 (d, J=2.5 Hz, 1H) | ~135.0 | C3, C6 |

| 6 | ~7.80 (d, J=2.5 Hz, 1H) | ~130.0 | C2, C5 |

| Piperidine Ring | |||

| 4-CH | ~4.80 (m, 1H) | ~72.0 | C3 (pyrazine), C3'/C5' |

| 2', 6' (axial) | ~3.30 (m, 2H) | ~42.0 | C4', C3'/C5' |

| 2', 6' (equatorial) | ~2.90 (m, 2H) | ~42.0 | C4', C3'/C5' |

| 3', 5' (axial) | ~2.05 (m, 2H) | ~30.0 | C4', C2'/C6' |

| 3', 5' (equatorial) | ~1.80 (m, 2H) | ~30.0 | C4', C2'/C6' |

| Quaternary Carbons | |||

| 2 | - | ~150.0 | - |

| 3 | - | ~155.0 | - |

Conformational Analysis via NMR Spectroscopic Data

The piperidine ring can exist in two primary chair conformations that are in equilibrium. The orientation of the substituent at the C4 position (the pyrazine-oxy group) can be either axial or equatorial. The preferred conformation can be determined by analyzing the coupling constants of the piperidine ring protons in the ¹H NMR spectrum.

In a chair conformation, the coupling constant between axial-axial protons (³J_ax,ax) is typically large (10-13 Hz), while the coupling constants between axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) protons are smaller (2-5 Hz). By examining the multiplicity and coupling constants of the H4 proton and the protons at C2, C3, C5, and C6, the predominant conformation can be elucidated. It is generally expected that the bulky 2-methyl-3-pyrazinyloxy substituent will preferentially occupy the equatorial position to minimize steric hindrance.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₁₀H₁₅N₃O), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value.

Table 2: Predicted High-Resolution Mass Spectrometry Data

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₀H₁₆N₃O⁺ | 194.1288 |

| [M+Na]⁺ | C₁₀H₁₅N₃ONa⁺ | 216.1107 |

The experimental measurement of the m/z value with high precision (typically to within 5 ppm) would confirm the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The analysis of the resulting fragment ions provides valuable information about the molecule's structure. The fragmentation of this compound is expected to proceed through several characteristic pathways, primarily involving cleavages of the piperidine ring and the ether linkage.

Plausible Fragmentation Pathways:

Cleavage of the C-O ether bond: This would lead to the formation of a radical cation of the piperidine moiety and a neutral pyrazine fragment, or vice versa.

Fragmentation of the piperidine ring: Common fragmentation pathways for piperidine rings involve the loss of small neutral molecules such as ethylene (B1197577) or the cleavage adjacent to the nitrogen atom (alpha-cleavage).

Loss of the methyl group from the pyrazine ring.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of [C₁₀H₁₅N₃O+H]⁺

| m/z (Predicted) | Possible Fragment Structure/Identity |

| 194.1 | [M+H]⁺ (Parent Ion) |

| 111.1 | [C₅H₇N₂O]⁺ (Pyrazinyloxy fragment) |

| 95.1 | [C₅H₅N₂]⁺ (Methylpyrazine fragment) |

| 84.1 | [C₅H₁₀N]⁺ (Piperidinyl fragment after C-O cleavage) |

| 56.1 | [C₃H₆N]⁺ (Fragment from piperidine ring cleavage) |

Chromatographic Method Development

To analyze the purity of this compound and to potentially quantify it in various matrices, a robust chromatographic method is essential. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique for compounds of this polarity.

Method development would involve the systematic optimization of several parameters to achieve good peak shape, resolution from any impurities, and a reasonable analysis time.

Key Parameters for Method Development:

Stationary Phase: A C18 column is a standard choice for initial method development, offering good retention for moderately polar compounds.

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is typically used. The pH of the buffer can be adjusted to control the ionization state of the basic piperidine nitrogen, which significantly affects retention and peak shape. An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) is often preferred to ensure the amine is protonated, leading to better peak symmetry.

Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute the compound of interest and any potential impurities with good peak shape in a reasonable timeframe.

Detection: UV detection is suitable for this compound due to the presence of the pyrazine chromophore. The optimal wavelength for detection would be determined by acquiring a UV spectrum of the compound.

Table 4: A Plausible Starting Point for RP-HPLC Method Development

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | ~270 nm (to be optimized) |

| Injection Volume | 10 µL |

This method would then be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness for its intended purpose.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase. tut.ac.jp The separation is based on the differential partitioning of the analyte and any impurities between the two phases.

A typical RP-HPLC method for this compound would involve a C18 column, which provides excellent hydrophobic retention for the pyrazine and piperidine moieties. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. tut.ac.jpsielc.com The inclusion of an acid, like formic acid or trifluoroacetic acid, in the mobile phase helps to ensure sharp, symmetrical peaks by protonating the basic nitrogen atoms in the molecule, thereby preventing unwanted interactions with the silica (B1680970) support of the stationary phase. Detection is commonly achieved using a UV detector set at a wavelength where the pyrazine ring exhibits strong absorbance, typically around 270 nm. tut.ac.jp

The purity of a sample is determined by integrating the area of all detected peaks in the chromatogram. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Value |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 270 nm |

Table 2: Representative Purity Data for this compound

| Peak ID | Retention Time (min) | Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 3.45 | 15,230 | 0.35 | Unknown Impurity |

| 2 | 8.92 | 4,325,600 | 99.50 | This compound |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts or Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. jmchemsci.com In the context of this compound, GC-MS is primarily used to detect volatile impurities that may be present from the synthesis process. These can include residual solvents (e.g., toluene, ethanol), unreacted starting materials, or volatile byproducts of side reactions. researchgate.net

In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a capillary column. semanticscholar.org As components elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, allowing for the unambiguous identification of each compound by comparison to spectral libraries like NIST. semanticscholar.org

The analysis of the target compound itself by GC-MS may require derivatization to increase its volatility, but the primary application in this context is the detection of more volatile, low-molecular-weight contaminants.

Table 3: Typical GC-MS Parameters for Volatile Impurity Profiling

| Parameter | Value |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, 1.0 mL/min constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | 40 °C (2 min hold), ramp to 280 °C at 15 °C/min |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 35-400 amu |

| Transfer Line Temp | 280 °C |

Table 4: Potential Volatile Byproducts and Impurities Detectable by GC-MS

| Retention Time (min) | Compound | Key m/z Fragments | Potential Origin |

|---|---|---|---|

| 3.88 | Pyridine (B92270) | 79, 52 | Starting material impurity |

| 5.12 | Toluene | 91, 92, 65 | Residual solvent |

| 9.76 | 2-Methylpyrazine | 94, 53, 42 | Synthesis byproduct |

Quantitative Structure-Retention Relationship (QSRR) Modeling

Quantitative Structure-Retention Relationship (QSRR) modeling is a computational approach used to predict the retention behavior of chemical compounds in chromatographic systems. nih.govnih.gov These models establish a statistically significant correlation between the chromatographic retention time of a set of compounds and their calculated molecular descriptors. mdpi.com Molecular descriptors are numerical values that encode structural, physicochemical, or electronic features of a molecule.

Developing a QSRR model for this compound and its analogs would involve several steps:

Data Set Assembly: A series of structurally related pyrazine and piperidine derivatives would be synthesized or acquired.

Chromatographic Analysis: The retention times of all compounds in the dataset would be measured under identical HPLC or GC conditions.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated using specialized software.

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the retention time. nih.govnih.gov The model's predictive power is then rigorously validated.

Such a model could accelerate the development of analytical methods by predicting the retention times of new, related compounds, aiding in their identification in complex mixtures and providing insights into the separation mechanism. mdpi.com

Table 5: Key Molecular Descriptors for QSRR Modeling of Pyrazine Derivatives

| Descriptor Class | Descriptor Example | Description |

|---|---|---|

| Topological | Wiener Index | Describes molecular branching. |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. |

| Physicochemical | LogP (octanol-water partition coefficient) | Measures the lipophilicity of the compound. |

| Electronic | Dipole Moment | Measures the polarity of the molecule. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Quantifies the potential for hydrogen bonding interactions. |

Molecular Interaction and Target Engagement Studies

In silico Target Identification and Pathway Analysis

Computational, or in silico, methodologies are pivotal in the early stages of drug discovery for identifying potential biological targets and elucidating the pathways through which a compound may exert its effects. For 2-Methyl-3-(piperidin-4-yloxy)pyrazine, while direct computational studies are not extensively published, analysis of structurally similar compounds provides significant insights into its likely targets. The core structure, which combines a pyrazine (B50134) ring with a piperidine (B6355638) moiety, is common in molecules designed to interact with a range of protein classes.

In silico screening and molecular docking studies on various pyrazine and piperidine derivatives have suggested several potential protein targets. These include protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in epigenetic regulation. researchgate.netnih.govresearchgate.net For instance, studies on 3-(pyrazin-2-yl)-1H-indazole derivatives identified PIM-1 kinase as a potential target through docking simulations that predicted key hydrogen bond interactions within the ATP-binding pocket. researchgate.net Similarly, computational analysis of other piperidine-based compounds has revealed high affinity for sigma receptors and G-protein coupled receptors like GPCR-6. nih.govresearchgate.net Docking studies on 3-(piperidin-4-ylmethoxy)pyridine (B1265346) compounds, which share the piperidin-4-yloxy linkage, suggested Lysine-Specific Demethylase 1 (LSD1) as a target, with the mode of interaction being competitive inhibition. nih.gov

Pathway analysis based on these potential targets suggests that this compound could be involved in modulating cellular signaling pathways critical to cell proliferation, transcription, and neurological function. researchgate.netnih.gov The predicted interaction with kinases like PIM-1 points toward involvement in cancer-related pathways, while potential engagement with LSD1 suggests a role in epigenetic regulation. researchgate.netnih.gov

Table 1: Potential Protein Targets for Pyrazine-Piperidine Scaffolds Identified via In Silico Studies

| Target Class | Specific Example | Method of Identification | Potential Pathway Involvement | Reference |

|---|---|---|---|---|

| Kinases | PIM-1 Kinase | Molecular Docking | Cell Cycle Regulation, Apoptosis | researchgate.net |

| Epigenetic Enzymes | Lysine-Specific Demethylase 1 (LSD1) | Molecular Docking | Gene Expression, Chromatin Remodeling | nih.gov |

| GPCRs | GPCR-6 | 2D-QSAR | cAMP-dependent signaling | researchgate.net |

| Sigma Receptors | Sigma-1 Receptor (S1R) | Molecular Docking, MD Simulations | Neuromodulation, Cellular Stress Response | nih.gov |

| Synthases | Glucosamine-6-Phosphate Synthase | Molecular Docking | Bacterial Cell Wall Synthesis | researchgate.net |

Mechanistic Investigation of Protein-Ligand Interactions

The mechanism by which a ligand inhibits an enzyme is fundamental to understanding its biological effect. For kinase inhibitors, a common mechanism is ATP-competitive inhibition, where the compound binds to the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP, and thus blocking the phosphorylation cascade. osti.gov Docking studies of pyrazine derivatives with PIM-1 kinase suggest that these compounds can form hydrogen bonds with key residues such as Glu121, Lys67, and Asp186 within the catalytic pocket, consistent with an ATP-competitive binding mode. researchgate.net